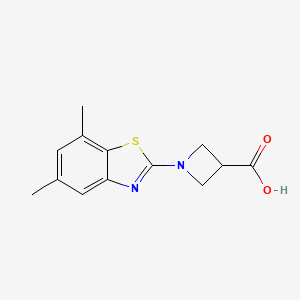

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQLVYIEGQSXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Cyclization of 2-Aminothiophenol Derivatives

- Starting with 2-aminothiophenol derivatives substituted with methyl groups at positions 5 and 7.

- Cyclization with formyl or acyl derivatives under acidic or microwave-assisted conditions to form the benzothiazole core.

| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminothiophenol with methyl substituents | Ethanol or acetic acid | Reflux | None | 70-85 |

| 2 | Cyclization agent (e.g., formic acid, acetic anhydride) | - | 100-150°C | Acid catalyst | 75-90 |

Carboxylation of the Azetidine Ring

- The carboxylic acid group is introduced via oxidation or carboxylation of the azetidine ring, often using reagents such as carbon dioxide under pressure or via oxidative methods.

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | CO₂ or oxidizing agents | DMF or DMSO | 25-80°C | 50-70 |

| 2 | Acidification | - | Room temperature | Complete |

- Use of supercritical CO₂ or carbonyldiimidazole (CDI) enhances the efficiency of carboxylation steps, leading to higher purity products.

Optimization and Reaction Parameters

Data Tables Summarizing Key Synthesis Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Aminothiophenol derivative | Cyclization agent | Microwave, acid catalysis | Benzothiazole core | 75-90 | Fast, high yield |

| 2 | Benzothiazole derivative | Azetidine precursor | Reflux, coupling agents | Benzothiazole-azetidine conjugate | 60-85 | Requires regioselectivity control |

| 3 | Conjugate | Carboxylation reagents | CO₂ under pressure | Final compound | 50-70 | Purification critical |

Research Findings and Notable Techniques

- Microwave-Assisted Cyclization: Significantly reduces reaction times and improves yields during benzothiazole ring formation.

- Use of Coupling Agents: DCC and EDC facilitate amide bond formation between benzothiazole and azetidine derivatives, increasing coupling efficiency.

- Carboxylation Strategies: Supercritical CO₂ and CDI are effective for introducing the carboxylic acid group at the azetidine ring, with high regioselectivity.

化学反応の分析

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Condensation: The compound can participate in condensation reactions to form more complex structures.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

科学的研究の応用

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

Medicine: Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

作用機序

The mechanism by which 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The azetidine ring adds to the compound’s structural diversity, potentially enhancing its binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules, as detailed below.

Benzothiazole-Containing Derivatives

- Core Structure: Tetrahydroquinoline-thiazole hybrid vs. azetidine-benzothiazole.

- Functional Groups: Carboxylic acid on thiazole vs. azetidine.

- Substituents: Unsubstituted benzothiazole vs. 5,7-dimethylbenzothiazole. Implications: The azetidine ring in the target compound likely confers greater rigidity and altered pharmacokinetic properties compared to the tetrahydroquinoline scaffold .

- Example 24 (Patent): 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Key Differences:

- Core Structure: Pyridine-pyridopyridazine vs. azetidine.

- Substituents: Adamantane and pyrazole moieties vs. methyl groups on benzothiazole.

Azetidine-Carboxylic Acid Derivatives (PharmaBlock Catalog)

| Compound ID | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Azetidine-benzothiazole | 5,7-Dimethylbenzothiazole | Carboxylic acid (C3) |

| PBLJ3204 | Azetidine | tert-Butoxycarbonyl, fluoromethyl | Carboxylic acid (C3) |

| PBLL1524 | Azetidine | Benzyloxycarbonyl, fluoro | Carboxylic acid (C3) |

| PBN20120081 | Azetidine | tert-Butoxycarbonyl, aminomethyl, fluoro | Amine, fluoromethyl |

- Key Observations:

- Substituent Impact: The tert-butyl and benzyl groups in PharmaBlock compounds (e.g., PBLJ3204, PBLL1524) enhance lipophilicity, whereas the methyl groups on the target compound’s benzothiazole may balance solubility and bioavailability .

- Functional Group Diversity: The target compound’s carboxylic acid on azetidine contrasts with the amine or hydroxyl groups in PharmaBlock derivatives (e.g., PBN20120081), suggesting divergent reactivity in drug conjugation or salt formation .

Research Findings and Pharmacological Insights

While pharmacological data for the target compound are absent in the provided evidence, Table 1 from the patent () reportedly includes IC₅₀ values for benzothiazole derivatives in kinase assays. By analogy:

- The 5,7-dimethyl substitution on benzothiazole may enhance target affinity due to steric and electronic modulation, as seen in other methyl-substituted benzothiazoles .

- Azetidine’s ring strain could improve metabolic stability compared to larger saturated rings (e.g., piperidine), a trend observed in protease inhibitor studies .

生物活性

1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₂S

- Molecular Weight : 262.33 g/mol

- CAS Number : 1283108-10-0

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of both the benzothiazole and azetidine moieties in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens, although specific data on this compound's efficacy is still limited.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related benzothiazole derivatives possess notable activity against cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against various cancer types, indicating a promising potential for further development as anticancer agents .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The carboxylic acid group is crucial for its biological activity, particularly in inhibiting enzymes involved in cancer progression . This mechanism is essential for developing targeted therapies.

The proposed mechanism involves the compound's interaction with specific enzymes or receptors within cancer cells. By binding to these targets, it may disrupt critical signaling pathways that promote cell proliferation and survival. This interaction can lead to increased apoptosis in malignant cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 1-(5,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and what critical parameters influence reaction yields?

- Methodology : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the benzothiazole core using reflux conditions (e.g., acetic acid/sodium acetate as a base, 3–5 hours) .

- Step 2 : Coupling with an azetidine derivative via nucleophilic substitution or cyclization. Critical parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors), reaction time, and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Yield Optimization : Adjust equivalents of sodium acetate to control pH and minimize side reactions. Monitor reaction progress with TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how are key spectral features interpreted?

- Techniques :

- NMR Spectroscopy : 1H NMR confirms substitution patterns (e.g., methyl groups at δ 2.1–2.3 ppm, azetidine protons at δ 3.5–4.0 ppm). 13C NMR identifies carbonyl carbons (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .

- HPLC : Ensures purity (>95%) and detects residual solvents .

- Data Interpretation : Compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in azetidine ring conformation .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the benzothiazole precursor and the azetidine moiety to minimize by-products?

- Strategies :

- Use coupling agents like EDCI/HOBt for amide bond formation between carboxylic acid and amine groups.

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates and reduce dimerization .

- Employ microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .

- Troubleshooting : If by-products persist, introduce protecting groups (e.g., tert-butoxycarbonyl) on the azetidine nitrogen prior to coupling .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- Approach :

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals, especially in the crowded aromatic and azetidine regions .

- Re-evaluate computational models by incorporating solvent effects (e.g., PCM for DMSO or water) and dynamic averaging for flexible rings .

- Case Study : If predicted carbonyl shifts deviate, verify tautomeric forms (e.g., keto-enol equilibrium) via variable-temperature NMR .

Q. How does the steric hindrance of the 5,7-dimethyl groups on the benzothiazole ring influence the compound’s reactivity in further derivatization reactions?

- Impact :

- The methyl groups restrict electrophilic substitution at positions 4 and 6, directing reactions to the azetidine ring or carboxylic acid moiety.

- Steric effects reduce nucleophilic attack on the benzothiazole sulfur, favoring functionalization at the azetidine nitrogen or carboxyl group .

Q. What are the best practices for handling the compound’s solubility challenges in aqueous and organic solvents during biological assays?

- Solutions :

- Use DMSO as a co-solvent (<10% v/v) for aqueous buffers, or prepare sodium/potassium salts of the carboxylic acid for improved water solubility.

- For organic phases, employ polar aprotic solvents (e.g., DMF, DMSO) or surfactant-assisted dispersion .

- Validation : Confirm solubility profiles via nephelometry or UV-Vis spectroscopy at varying pH .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

- Root Causes : Polymorphism, residual solvents, or impurities from recrystallization (e.g., DMF traces).

- Resolution :

- Repeat synthesis with rigorous drying (vacuum oven) and characterize via DSC for polymorph identification .

- Compare HPLC retention times with authentic standards to rule out contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。